molecular formula C6H13ClFN B1448256 3-Fluoroazepane hydrochloride CAS No. 1432679-15-6

3-Fluoroazepane hydrochloride

Cat. No.: B1448256
CAS No.: 1432679-15-6
M. Wt: 153.62 g/mol
InChI Key: BXZOIGGEBUEIIX-UHFFFAOYSA-N
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Description

3-Fluoroazepane hydrochloride is a chemical compound with the molecular formula C6H13ClFN. It is a fluorinated derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluorine atom in the structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroazepane hydrochloride typically involves the introduction of a fluorine atom into the azepane ring. One common method is the fluorination of azepane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality and yield. The hydrochloride salt is then formed by reacting the fluorinated azepane with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

3-Fluoroazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoroazepane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoroazepane hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroazepane hydrochloride
  • 3-Bromoazepane hydrochloride
  • 3-Iodoazepane hydrochloride

Comparison

Compared to its halogenated analogs, 3-Fluoroazepane hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-fluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZOIGGEBUEIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-15-6
Record name 1H-Azepine, 3-fluorohexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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